molecular formula C17H16FNO3S B2793138 4-Fluoro-1-tosyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one CAS No. 168163-93-7

4-Fluoro-1-tosyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one

Cat. No.: B2793138
CAS No.: 168163-93-7
M. Wt: 333.38
InChI Key: FKEKXCVORRUFFZ-UHFFFAOYSA-N
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Description

4-Fluoro-1-tosyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one is a synthetic organic compound that belongs to the class of benzoazepines. This compound is characterized by the presence of a fluorine atom at the 4-position, a tosyl group at the 1-position, and a ketone functional group at the 5-position of the benzo[B]azepine ring system. It has garnered interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

The synthesis of 4-Fluoro-1-tosyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[B]azepine core, followed by the introduction of the fluorine atom and the tosyl group. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and various solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

4-Fluoro-1-tosyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The fluorine atom and tosyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It has been investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: It is being explored as a potential lead compound for the development of new therapeutic agents.

    Industry: It may be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-1-tosyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one involves its interaction with specific molecular targets and pathways. The fluorine atom and tosyl group may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

4-Fluoro-1-tosyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one can be compared with other similar compounds, such as:

    4-Fluoro-1-tosyl-3,4-dihydro-1H-benzo[B]azepine: Lacks the ketone group at the 5-position.

    1-Tosyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one: Lacks the fluorine atom at the 4-position.

    4-Fluoro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one: Lacks the tosyl group at the 1-position. The presence of the fluorine atom, tosyl group, and ketone functional group in this compound makes it unique and may contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-fluoro-1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-1-benzazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3S/c1-12-6-8-13(9-7-12)23(21,22)19-11-10-15(18)17(20)14-4-2-3-5-16(14)19/h2-9,15H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKEKXCVORRUFFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C(=O)C3=CC=CC=C32)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In 150 ml of tetrahydrofuran was dissolved 3.55 ml of diisopropylamine, and 14.9 ml of n-butyllithium was added dropwise while stirring at -78° C. in an atmosphere of argon. After 30 minutes of stirring under ice-cooling, the reaction mixture was cooled to -78° C., 60 ml of tetrahydrofuran solution containing 6.39 g of 1-tosyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one was added dropwise thereto and the resulting mixture was stirred for 30 minutes. Then, 90 ml of tetrahydrofuran solution containing 8.94 g of N-fluorobenzenesulfonimide was added dropwise, and the mixture was stirred for 1 hour while gradually increasing the temperature to 0° C. After adding saturated ammonium chloride aqueous solution to the reaction solution, the mixture was concentrated under a reduced pressure. Ethyl acetate was added thereto to separate the water layer, and the organic layer was washed with saturated sodium thiosulfate aqueous solution, saturated sodium bicarbonate aqueous solution and saturated sodium chloride aqueous solution in that order. The organic layer was then dried over anhydrous magnesium sulfate and concentrated under a reduced pressure. The resulting residue was applied to silica gel column chromatography, which was eluted with chloroform to obtain 5.31 g of 4-fluoro-1-tosyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
3.55 mL
Type
solvent
Reaction Step Two
Quantity
14.9 mL
Type
solvent
Reaction Step Two
Quantity
8.94 g
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
solvent
Reaction Step Three
Quantity
6.39 g
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Four

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